LogP Increase Over Generic Analogs
The target compound possesses a computed XLogP3-AA of 4.4, which is approximately 1.97 log units higher than that of unsubstituted trifluoroacetophenone (logP 2.4316) and the 4-methoxy derivative (logP 2.4402) [1][2]. This substantial increase in lipophilicity arises from the 4-isobutoxy and 3-methyl substituents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.4 (XLogP3-AA) |
| Comparator Or Baseline | Trifluoroacetophenone: logP 2.4316; 4-Methoxytrifluoroacetophenone: logP 2.4402 |
| Quantified Difference | ΔlogP ≈ 1.97 vs. unsubstituted; ΔlogP ≈ 1.96 vs. 4-methoxy |
| Conditions | Computed values (PubChem XLogP3-AA; Molbase LogP) |
Why This Matters
A higher logP directly influences the compound's solubility in organic phases, membrane permeability in biological assays, and chromatographic retention time, making it a distinct choice for applications requiring enhanced lipophilic character.
- [1] PubChem. (2024). 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone. Compound Summary. CID 91656792. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91656792. View Source
- [2] Molbase. (n.d.). Trifluoroacetophenone. Retrieved from https://qiye.molbase.cn/. View Source
